molecular formula C7H6BrFO B1333231 2-Bromo-5-fluorobenzyl alcohol CAS No. 202865-66-5

2-Bromo-5-fluorobenzyl alcohol

Cat. No. B1333231
M. Wt: 205.02 g/mol
InChI Key: HXGZPMHPSBJMKB-UHFFFAOYSA-N
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Patent
US08772482B2

Procedure details

The mixture of 2-bromo-5-fluoro-benzoic acid methyl ester (1 g, 4.292 mmol), NaBH4 (0.423 g, 11.159 mmol) and LiCl (0.474 g, 11.159 mmol) in THF/EtOH (20 ml/10 ml) was stirred at room temperature overnight. Aqueous HCl (10 ml, 2N) was added and stirred for about 10 min. Then the organic solvent was removed under low vacuum. The residue was diluted with water and extracted by ethyl acetate. The organic layer was washed with aqueous NaHCO3 (10%), water and brine, and then dried (MgSO4) and concentrated to afford 852 mg (96.8% crude yield) crude product, (2-bromo-5-fluoro-phenyl)methanol, as a white solid, which was used without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0.423 g
Type
reactant
Reaction Step One
Name
Quantity
0.474 g
Type
reactant
Reaction Step One
Name
THF EtOH
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=O)[C:4]1[CH:9]=[C:8]([F:10])[CH:7]=[CH:6][C:5]=1[Br:11].[BH4-].[Na+].[Li+].[Cl-].Cl>C1COCC1.CCO>[Br:11][C:5]1[CH:6]=[CH:7][C:8]([F:10])=[CH:9][C:4]=1[CH2:3][OH:2] |f:1.2,3.4,6.7|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
COC(C1=C(C=CC(=C1)F)Br)=O
Name
Quantity
0.423 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
0.474 g
Type
reactant
Smiles
[Li+].[Cl-]
Name
THF EtOH
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1.CCO
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for about 10 min
Duration
10 min
CUSTOM
Type
CUSTOM
Details
Then the organic solvent was removed under low vacuum
ADDITION
Type
ADDITION
Details
The residue was diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted by ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with aqueous NaHCO3 (10%), water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=C(C=C(C=C1)F)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.